molecular formula C13H9KN2O7S B2463676 POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE CAS No. 1007039-88-4

POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE

Cat. No.: B2463676
CAS No.: 1007039-88-4
M. Wt: 376.38
InChI Key: KBZZMLAZCKBPFS-UHFFFAOYSA-M
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Description

POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE is a chemical compound with the CAS number 1007039-88-4.

Properties

IUPAC Name

potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S.K/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20;/h1-7,14,16H,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZZMLAZCKBPFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)[O-])[N+](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9KN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE involves several steps. One common method includes the reaction of 2-carboxy-5-aminophenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonylamino group can also participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE can be compared with similar compounds such as:

Biological Activity

Potassium 2-hydroxy-4-(3-nitrobenzenesulfonamido)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}N2_{2}O5_{5}S·K
  • Molecular Weight : 348.41 g/mol
PropertyValue
SolubilitySoluble in water
pHNeutral
Melting PointNot available

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been shown to inhibit specific enzymes involved in inflammatory processes, particularly lipoxygenases (LOXs), which are crucial in the metabolism of fatty acids and the production of eicosanoids.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit significant inhibitory activity against human lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX). This inhibition is associated with reduced inflammatory responses and modulation of cellular signaling pathways related to cancer and other diseases .

Therapeutic Applications

  • Anti-inflammatory Agents : The compound's ability to inhibit LOXs makes it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Preliminary studies suggest that it may have potential in cancer therapy by modulating tumor microenvironments and reducing metastasis due to its effects on platelet aggregation and inflammation .
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.

Case Study 1: Inhibition of Platelet Aggregation

A study focused on the effects of this compound on human platelets demonstrated a significant reduction in aggregation induced by thrombin. The results indicated that the compound could potentially be used to manage conditions related to excessive platelet aggregation, such as thrombosis .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups. This study highlights its potential utility as an anti-inflammatory agent in clinical settings.

Safety and Toxicity

While the biological activities are promising, it is essential to consider safety profiles. Toxicological assessments are necessary to evaluate any adverse effects associated with long-term use or high concentrations.

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